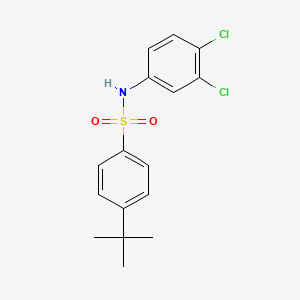

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide

Description

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide is a chemical compound with the molecular formula C16H17Cl2NO2S and a molecular weight of 358.28 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.

Propriétés

IUPAC Name |

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17Cl2NO2S/c1-16(2,3)11-4-7-13(8-5-11)22(20,21)19-12-6-9-14(17)15(18)10-12/h4-10,19H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAQIFXLWMZCTSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17Cl2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 3,4-dichloroaniline under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound features a sulfonamide group, which is known for its ability to interact with various biological targets through hydrogen bonding. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The dichlorophenyl substituent may also influence the compound's biological interactions.

Chemistry

- Synthesis Intermediate : 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide serves as an intermediate in the synthesis of various organic compounds. It is utilized in reaction mechanism studies, particularly involving nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

- Reactivity : The compound can undergo oxidation, reduction, and hydrolysis reactions under specific conditions. These properties make it valuable for exploring reaction pathways and developing new synthetic methodologies.

Biology

- Enzyme Inhibition Studies : This sulfonamide has been employed in biochemical assays to study enzyme inhibition and protein interactions. Its mechanism of action often involves binding to active or allosteric sites on enzymes, thereby inhibiting their activity.

- Antimicrobial Activity : Research indicates that 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide exhibits antimicrobial properties against various bacterial strains. Studies have reported minimum inhibitory concentrations (MIC) suggesting moderate potency against pathogens like Staphylococcus aureus and Escherichia coli.

- Anticancer Potential : Recent investigations have highlighted its potential as an anticancer agent. For instance, in vitro assays demonstrated that the compound inhibited cell growth in breast cancer cell lines by approximately 50% at a concentration of 10 µM .

Antimicrobial Efficacy

- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli, reporting an MIC of 32 µg/mL for both strains.

Anti-inflammatory Effects

- In murine models of inflammation, administration of the compound resulted in significant reductions in paw edema compared to control groups, indicating potential anti-inflammatory properties .

Cancer Cell Proliferation

Mécanisme D'action

The mechanism of action of 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or altering enzyme conformation. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparaison Avec Des Composés Similaires

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide can be compared with other sulfonamide compounds, such as:

- 4-tert-butyl-N-(2,4-dichlorophenyl)benzenesulfonamide

- 4-tert-butyl-N-(3,5-dichlorophenyl)benzenesulfonamide

- 4-tert-butyl-N-(2,5-dichlorophenyl)benzenesulfonamide

These compounds share similar structural features but differ in the position and number of chlorine atoms on the phenyl ring. The unique combination of tert-butyl and dichlorophenyl groups in 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide contributes to its distinct chemical properties and reactivity .

Activité Biologique

4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, which is known to interact with various biological targets through hydrogen bonding. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The dichlorophenyl substituent may also influence the compound's biological interactions.

The biological activity of 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide is primarily attributed to its ability to form hydrogen bonds with target proteins, affecting their function. Such interactions can lead to inhibition of specific enzymes or receptors involved in disease processes.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a review of related sulfonamide derivatives indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies and Research Findings

-

Antiproliferative Effects :

- In vitro studies have shown that related sulfonamides can inhibit cell growth in cancer cell lines such as breast carcinoma (T47D) and colon carcinoma (HT-29). For example, compounds structurally similar to 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide demonstrated IC50 values ranging from 0.20–2.58 μM against these cell lines .

- Mechanistic Insights :

- Selectivity :

Antimicrobial Activity

In addition to anticancer properties, sulfonamides are traditionally known for their antimicrobial activity. The ability of 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide to inhibit bacterial growth has been explored in various studies.

- Mechanism : The antimicrobial effect is primarily due to the inhibition of bacterial folate synthesis pathways, similar to other sulfonamides .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile of 4-tert-butyl-N-(3,4-dichlorophenyl)benzenesulfonamide is essential for evaluating its therapeutic potential.

Table: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Solubility | Moderate |

| Lipophilicity (Log P) | 3.21–4.91 |

| Half-life | Varies (dependent on formulation) |

| Bioavailability | High (due to lipophilicity) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.